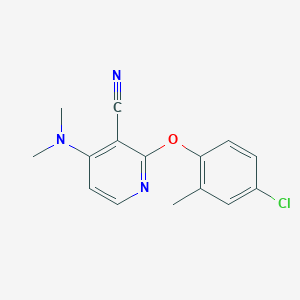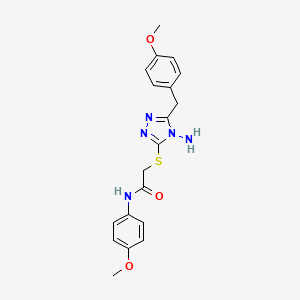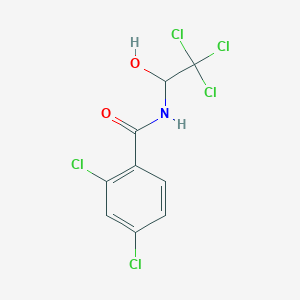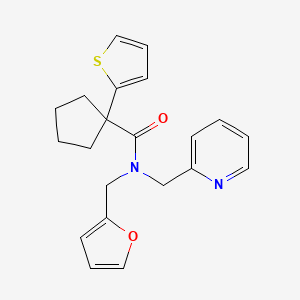
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile (CMPD) is an organic compound belonging to the class of phenoxyalkylnitriles. It is a colorless solid with a molecular weight of 274.77 g/mol and a melting point of 164-166 °C. CMPD has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used as a building block for the synthesis of a variety of organic compounds. In biochemistry, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used to study the structure and function of enzymes and other proteins. In pharmacology, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used to study the mechanism of action and biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not fully understood. However, it is believed to interact with proteins in the body, such as enzymes and receptors, in order to produce its effects. 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been found to interact with several enzyme systems, including cytochrome P450, monoamine oxidase, and cyclooxygenase.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has analgesic, anti-inflammatory, and anti-arrhythmic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile in lab experiments. One limitation is that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not very stable and can easily decompose in the presence of light or heat. Another limitation is that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile. One potential direction is to further study the mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile and its effects on various enzyme systems. Another potential direction is to explore the potential therapeutic applications of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile as a building block for the synthesis of other organic compounds. Finally, research could be conducted to investigate the potential of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile as a drug delivery vehicle.
Méthodes De Synthèse
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can be synthesized by a two-step process involving the reaction of 4-chloro-2-methylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is then followed by the addition of a nitrile-containing reagent such as acrylonitrile or cyanogen bromide. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVOVDZHOXUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390957.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2390958.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)



